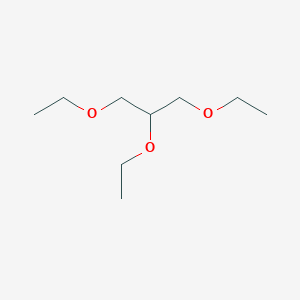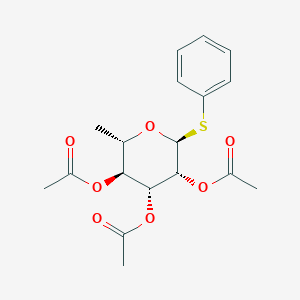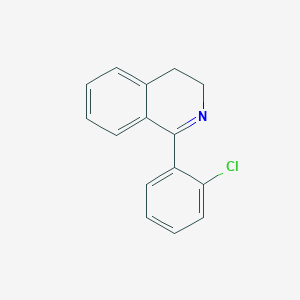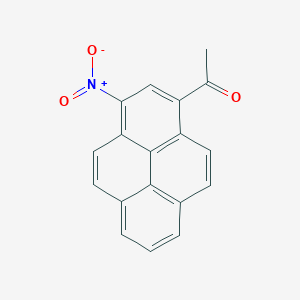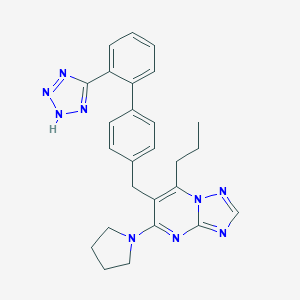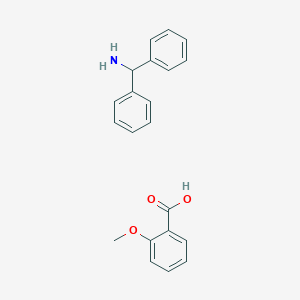
Benzenemethanamine, alpha-phenyl-, 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, alpha-phenyl-, 2-methoxybenzoate, commonly known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983, and it has been used as a cognitive enhancer ever since. Phenylpiracetam has a unique chemical structure that makes it different from other racetams. It is known for its ability to improve memory, focus, and mental clarity.
Mechanism of Action
The exact mechanism of action of Phenylpiracetam is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. This, in turn, may improve cognitive function and enhance memory and learning.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may improve mood and increase motivation. It has also been shown to increase blood flow to the brain, which may improve cognitive function.
Advantages and Limitations for Lab Experiments
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its cognitive-enhancing properties. However, there are also some limitations to its use. It is expensive compared to other nootropics, and it is not readily available in many countries.
Future Directions
There are several future directions for research on Phenylpiracetam. One area of interest is its potential use in the treatment of cognitive decline in aging individuals. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the use of Phenylpiracetam in sports performance, as it has been shown to improve physical endurance in animal studies.
Synthesis Methods
The synthesis of Phenylpiracetam involves a series of chemical reactions. The starting material is 2-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with phenylmagnesium bromide to form the corresponding ketone. The ketone is then reduced with sodium borohydride to form the final product, Phenylpiracetam.
Scientific Research Applications
Phenylpiracetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animals and humans. It is also believed to have neuroprotective effects, which may help to prevent cognitive decline in aging individuals.
properties
CAS RN |
171507-30-5 |
|---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
diphenylmethanamine;2-methoxybenzoic acid |
InChI |
InChI=1S/C13H13N.C8H8O3/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-11-7-5-3-2-4-6(7)8(9)10/h1-10,13H,14H2;2-5H,1H3,(H,9,10) |
InChI Key |
RPJGSHLVHACJMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Other CAS RN |
171507-30-5 |
synonyms |
diphenylmethanamine, 2-methoxybenzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



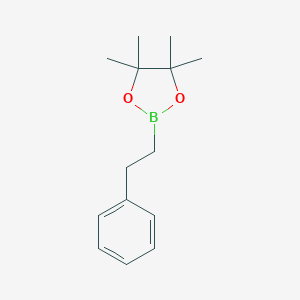
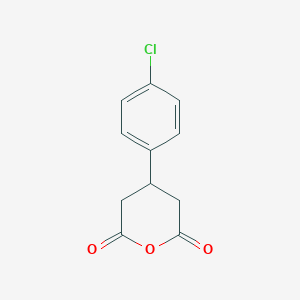
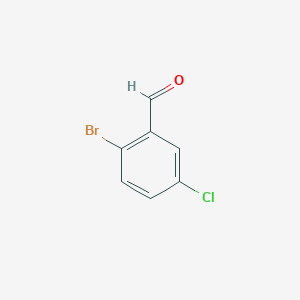
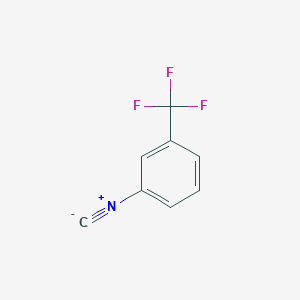

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
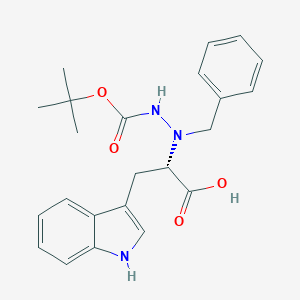
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
